molecular formula C17H20N2O2 B13875510 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one

2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one

Cat. No.: B13875510
M. Wt: 284.35 g/mol
InChI Key: WQZHYFSUUGUWNT-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is a heterocyclic compound featuring an indazolone core (a bicyclic structure combining benzene and pyrazole rings) substituted with a 4-methoxybenzyl group at position 2 and two methyl groups at position 4. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive scaffolds, including kinase inhibitors and anti-inflammatory agents .

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C17H20N2O2/c1-17(2)8-15-14(16(20)9-17)11-19(18-15)10-12-4-6-13(21-3)7-5-12/h4-7,11H,8-10H2,1-3H3

InChI Key

WQZHYFSUUGUWNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NN(C=C2C(=O)C1)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzyl chloride with 2,3-dimethyl-1H-indazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[(4-Hydroxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one.

    Reduction: Formation of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-ol.

    Substitution: Formation of 2-[(4-Aminophenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazolone Family

Indazolone derivatives often differ in substituent patterns and saturation levels. For example:

Compound Name Substituents Key Features
2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one 4-Methoxybenzyl (C2), 6,6-dimethyl Partially saturated indazolone; enhanced lipophilicity due to methyl groups
5-Nitro-1H-indazol-4-one Nitro (C5), no saturation Fully aromatic; electron-withdrawing nitro group increases reactivity
6-Fluoro-7-chloro-1,2-dihydroindazol-3-one Fluoro (C6), chloro (C7) Halogen substituents improve metabolic stability and binding affinity

The 4-methoxybenzyl group introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups like nitro or halogens in other indazolones.

Comparison with Non-Indazolone Heterocycles

The compound in , 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole , shares a substituted aromatic system but differs in core heterocycle (imidazole vs. indazolone):

Property Target Indazolone Imidazole Derivative ()
Core Structure Indazolone (benzene + pyrazole) Imidazole (five-membered, two nitrogens)
Key Substituents 4-Methoxybenzyl, 6,6-dimethyl Chloromethyl, nitro, 1,2-dimethyl
Synthetic Route Likely involves cyclization Chlorination via SOCl₂ ()
Reactivity Moderate (electron-donating groups) High (nitro and chloromethyl groups)

The imidazole derivative’s nitro and chloromethyl groups confer higher electrophilicity, making it more reactive in substitution reactions. In contrast, the target indazolone’s methoxy and methyl groups enhance lipophilicity, which may favor membrane permeability in biological systems .

Structural Characterization Methods

The SHELX software suite () is widely used for crystallographic refinement of such compounds. For example, SHELXL’s robust algorithms enable precise determination of bond lengths and angles in heterocycles, critical for comparing structural distortions caused by substituents like the 6,6-dimethyl group .

Biological Activity

The compound 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is a member of the indazole family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is C17H18N2OC_{17}H_{18}N_{2}O. Its molecular weight is approximately 270.34 g/mol . The structure consists of an indazole core substituted with a methoxyphenyl group and additional methyl groups that may influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one exhibit significant anticancer properties. For instance, research involving related indazole derivatives has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Indazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-oneHCT-116 (Colon)TBDOngoing Research
7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-oneHCT-1160.2

The specific activity of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is still under investigation; however, its structural analogs have demonstrated effective cytotoxicity.

Anti-inflammatory Effects

Indazole derivatives have also been studied for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

The mechanisms through which 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one exerts its biological activity may involve:

  • Inhibition of Cell Proliferation : Compounds in this class often interfere with cell cycle progression.
  • Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : Indazole derivatives can affect various signaling pathways related to cancer and inflammation.

Case Studies

Several case studies have evaluated the biological activity of indazole derivatives:

  • Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of several indazole derivatives against cancer cell lines. The study highlighted that modifications on the indazole core significantly affected cytotoxicity levels.
    "Only specific enantiomers exhibited appreciable cytotoxicity with low IC50 values."
  • Anti-inflammatory Research : Another study explored the anti-inflammatory potential of similar compounds using animal models. The results indicated a marked reduction in inflammatory markers following treatment with these derivatives.

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